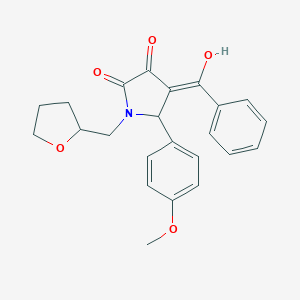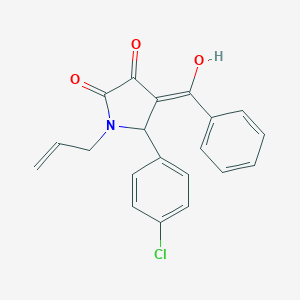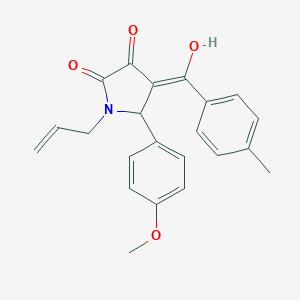
1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiosemicarbazide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, it is believed to exert its biological activities by inhibiting the enzymes responsible for the growth and proliferation of cancer cells, fungi, and bacteria. It may also act as a cholinesterase inhibitor, which can improve cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In animal studies, this compound has been found to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide. One area of interest is the development of more potent analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, the compound's mechanism of action and its effects on different biological pathways need to be further elucidated.
Métodos De Síntesis
Several methods have been developed for the synthesis of 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with 4,5-diphenyl-1H-1,2,4-triazol-3-thiol in the presence of a catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H16N4S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-25-22(26(21)17-11-5-2-6-12-17)27-15-20-23-18-13-7-8-14-19(18)28-20/h1-14H,15H2 |
Clave InChI |
CHHORAAAKDQHFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5S4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)




![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)

![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
